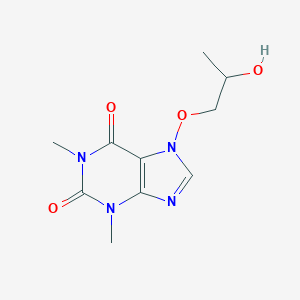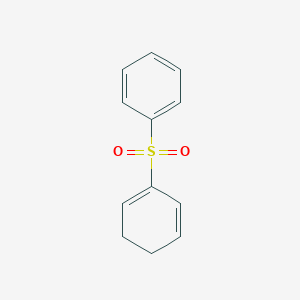
2-(Phenylsulfonyl)-1,3-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylsulfonyl)-1,3-cyclohexadiene, commonly known as PSCHD, is a chemical compound that has been widely used in scientific research. It is a member of the cyclohexadiene family and is characterized by its unique chemical structure, which includes a sulfonyl group and a phenyl group attached to a cyclohexadiene ring.
作用机制
The mechanism of action of PSCHD is not fully understood, but it is believed to be related to its ability to act as a dienophile in Diels-Alder reactions. PSCHD is also known to undergo a range of other chemical reactions, including Michael additions and nucleophilic substitutions.
生化和生理效应
PSCHD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. PSCHD has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using PSCHD in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using PSCHD is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experimental conditions.
未来方向
There are several potential future directions for research involving PSCHD. One area of interest is the development of new synthetic methods for PSCHD and related compounds. Another potential direction is the investigation of the potential applications of PSCHD in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSCHD and its potential applications in a range of scientific fields.
合成方法
The synthesis of PSCHD is a complex process that involves several steps. One of the most common methods of synthesizing PSCHD is through the reaction of 2,3-dimethyl-1,3-butadiene with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction produces PSCHD as a white crystalline solid that can be purified through recrystallization.
科学研究应用
PSCHD has been used extensively in scientific research due to its unique chemical properties and potential applications. One of the most significant areas of research involving PSCHD is in the field of organic synthesis. PSCHD has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
属性
CAS 编号 |
102860-22-0 |
|---|---|
产品名称 |
2-(Phenylsulfonyl)-1,3-cyclohexadiene |
分子式 |
C12H12O2S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
cyclohexa-1,5-dien-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
InChI 键 |
VFNKGBTVDLBPBK-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
同义词 |
2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

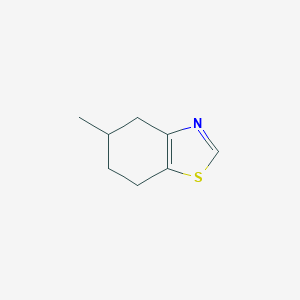

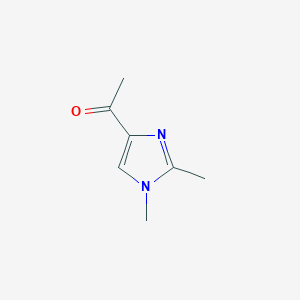
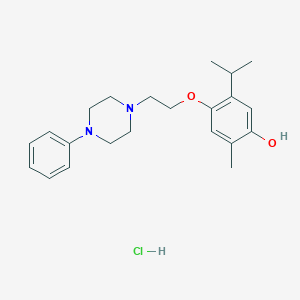
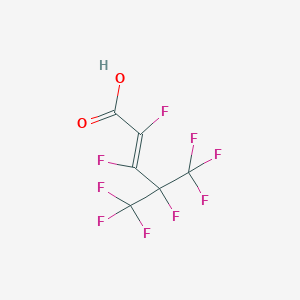
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
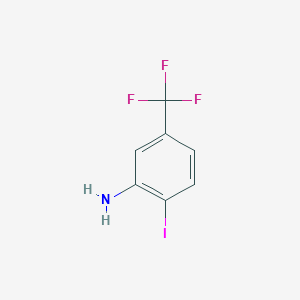
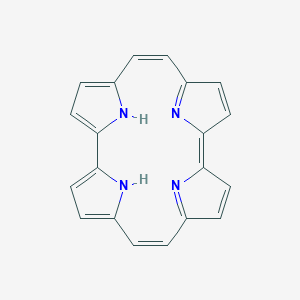
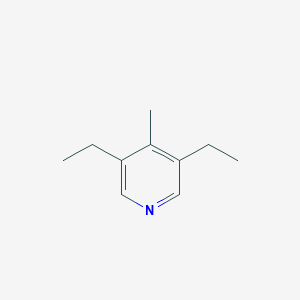
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
